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Hyfl N

Cat. No.: B1576367
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Description

Contextualization within Plant Peptides and Natural Products Research

Cyclotides are a specific family of plant-derived peptides that have garnered considerable attention in natural products research. They are distinguished by their cyclic peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif researchgate.netnih.gov. This unique topology confers exceptional stability against thermal, chemical, and enzymatic degradation, a characteristic that sets them apart from many linear peptides researchgate.netnih.govuq.edu.aunih.gov. Cyclotides have been identified in various plant families, including Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, Solanaceae, and Poaceae nih.govuq.edu.au. Their presence in these diverse plant species suggests a significant role in plant defense against pests and pathogens nih.gov.

Significance of Cyclotides in Molecular Biology and Biochemistry

The unique structural stability and diverse bioactivities of cyclotides make them highly significant in molecular biology and biochemistry. Their resistance to degradation allows them to remain intact in various biological environments, making them valuable tools for studying molecular interactions uq.edu.au. Cyclotides have been explored as probes for investigating membrane binding, biosynthetic pathways, protease specificity and function, and receptor binding uq.edu.au. Their ability to penetrate cell membranes, which is uncommon for peptides of their size, further enhances their potential as tools in chemical biology and as scaffolds for delivering cargo to intracellular targets. The well-defined topology and multiple binding loops also contribute to their high affinity and selectivity for target molecules.

Overview of "Hyfl N" as a Member of the Cyclotide Family

"this compound" is a compound that has been identified as a member of the cyclotide family. It was discovered during research into cyclotide diversity in Australian Hybanthus species, which belong to the Violaceae family. Like other cyclotides, "this compound" is characterized by the defining cyclic backbone and cystine knot structure that imparts remarkable stability researchgate.netnih.gov.

Research into "this compound" has contributed to the understanding of the variety of cyclotides present within Hybanthus floribundus. While comprehensive data on "this compound" may be limited compared to some other well-studied cyclotides like kalata B1, its identification adds to the growing library of known cyclotide sequences and structures. The study of individual cyclotides such as "this compound" helps to elucidate the sequence variability tolerated within the cyclotide fold and provides insights into the evolution and distribution of these peptides in the plant kingdom.

Detailed research findings on "this compound" are part of broader studies on cyclotide discovery and characterization using techniques such as mass spectrometry. The reported partial sequence provides valuable information for its classification and comparison with other known cyclotides.

Compound NameSource PlantPartial Sequence
This compoundHybanthus floribundusCGETCVILPCISAA-LGC--KDTVCYKN

Properties

bioactivity

Antimicrobial

sequence

CGETCVILPCISAALGCSCKDTVCYKN

Origin of Product

United States

Discovery, Isolation, and Biological Origin of Hyfl N

Historical Context of Cyclotide Discovery

The history of cyclotide discovery traces back to ethnobotanical observations in Africa. In the 1960s, Norwegian physician Lorents Gran noted the traditional use of a tea brewed from the plant Oldenlandia affinis (Rubiaceae) by women in the Congo to accelerate childbirth chemistryviews.orgoup.comnih.govwikipedia.org. This led to the isolation of a peptide with uterotonic activity, later named kalata B1 oup.comnih.govwikipedia.org. Although its peptide nature was recognized, the full sequence, structure, and cyclic nature of kalata B1 could not be definitively determined with the protein chemistry techniques available in the early 1970s oup.comnih.gov.

Over the following decades, other macrocyclic peptides with similar characteristics were isolated from plants, primarily from the Rubiaceae and Violaceae families nih.govwikipedia.org. The increasing application of techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy facilitated the structural characterization of these peptides rsc.orgdiva-portal.orguq.edu.au. This culminated in 1999 with the formal definition of the cyclotide family, based on the shared features of a head-to-tail cyclized peptide backbone and the cyclic cystine knot motif oup.comwikipedia.orgrsc.org. Early discovery efforts predominantly relied on isolating and characterizing peptides from plant extracts nih.govrsc.orgdiva-portal.orguq.edu.au. More recently, genetic methodologies, based on the ribosomal biosynthesis of cyclotides via precursor proteins, have also contributed to their discovery oup.comwikipedia.orgrsc.orguq.edu.au. The identification of genes encoding cyclotide precursors provided crucial insights into their biosynthesis and opened new avenues for discovery through nucleic acid sequencing wikipedia.orgrsc.orguq.edu.au.

Isolation Methodologies from Hybanthus floribundus

The isolation of cyclotides from plant material, including Hybanthus floribundus, typically involves a series of extraction and purification steps. General protocols for isolating polypeptides from plant biomass have been developed and refined over time diva-portal.orguq.edu.au. For Hybanthus floribundus, bulk plant material, such as leaves and stems, is extracted nih.gov. This is often followed by purification techniques, with repetitive reversed-phase high-performance liquid chromatography (RP-HPLC) being a common method to obtain chromatographically pure cyclotides diva-portal.org.

Characterization of the isolated cyclotides, including sequence determination, relies heavily on mass spectrometry, particularly tandem mass spectrometry (MS/MS) diva-portal.orgnih.govacs.org. Due to the inherent stability conferred by the cyclic backbone and disulfide bonds, chemical modification is required to facilitate fragmentation and sequencing by MS/MS diva-portal.orgnih.govacs.org. This involves the reduction of the disulfide bonds, typically using a reducing agent like dithiothreitol, followed by alkylation of the free cysteine thiols, for example, with iodoacetamide (B48618) diva-portal.orgnih.govacs.org. This reduction and alkylation step also serves to confirm the presence of six cysteine residues (and thus three disulfide bonds) by a characteristic mass shift of 348 Da (6 cysteines * 58 Da per carbamidomethyl group) diva-portal.orgnih.govacs.org. The linearized and modified peptides can then be subjected to enzymatic digestion using enzymes such as endoproteinase Glu-C or trypsin to generate smaller fragments for comprehensive MS/MS analysis and de novo sequencing diva-portal.orgnih.govacs.org.

Characterization of the Source Organism and its Ecological Niche

Hyfl N is isolated from Hybanthus floribundus, a plant species belonging to the Violaceae family nih.govcabidigitallibrary.org. Hybanthus floribundus is native to Australia, with populations found in both the southeastern and southwestern regions of the continent nih.gov. The species exhibits morphological variations, leading to the classification of different subspecies, including Hybanthus floribundus subsp. floribundus nih.gov. Geographical features, such as the Nullarbor desert, can act as genetic barriers influencing the distribution and potentially the cyclotide profiles of different Hybanthus floribundus populations nih.gov.

The ecological niche of an organism encompasses its habitat, its interactions with biotic and abiotic factors, and the resources it utilizes within its environment qcebiologyrevision.comvaia.comweebly.comquizlet.comwikipedia.org. Plants, as primary producers, occupy a fundamental position within their ecosystems. Cyclotides, including those found in Hybanthus floribundus, are widely considered to function as plant defense agents wikipedia.orgnih.gov. Their remarkable stability makes them effective deterrents against various pests and pathogens wikipedia.orgnih.gov. Research has demonstrated insecticidal activity for several cyclotides, such as kalata B1 and kalata B2, against agricultural pests like Helicoverpa caterpillars oup.comwikipedia.org. While specific bioactivity data for this compound is not detailed in the provided context, other cyclotides from Hybanthus floribundus, such as Hyfl A-C, have been reported to possess insecticidal and antimicrobial activities rsc.org. This suggests that this compound, like other cyclotides in H. floribundus, likely plays a role in the plant's defense strategy within its specific ecological niche, contributing to its survival and propagation by deterring herbivores and microbes.

Comparative Analysis with Other Cyclotides Isolated from the Same Species

Hybanthus floribundus is known to produce a diverse array of cyclotides. Studies have indicated the presence of numerous cyclotides within Australian Hybanthus species, with a significant number of novel sequences being characterized nih.gov. Specifically, Hybanthus floribundus has been reported to contain at least 16 different cyclotides, designated Hyfl A through Hyfl P diva-portal.org.

Comparative analysis of cyclotides from the same species reveals variations in their amino acid sequences, masses, and physicochemical properties nih.gov. For instance, Hyfl A has shown sequence similarity to cyclotides found in other plant species, such as circulin (B12663914) A and Hypa A nih.gov. Sequence variations among cyclotides can occur through amino acid substitutions in the loops connecting the conserved cysteine residues nih.govacs.org. These variations contribute to the functional diversity observed within the cyclotide family.

Advanced Structural Biology and Topographical Features of Hyfl N

Primary Sequence Analysis and Peptide Backbone Cyclization

Primary sequence analysis of Hyfl N reveals its amino acid composition and the arrangement of residues, particularly the conserved cysteine residues critical for disulfide bond formation. This compound, isolated from Hybanthus floribundus, has a defined amino acid sequence. nih.govscispace.com

The defining characteristic of cyclotides, including this compound, is their head-to-tail peptide backbone cyclization. nih.govdiva-portal.orguq.edu.au This macrocyclic structure is formed biosynthetically from a linear precursor peptide. diva-portal.orguq.edu.au The cyclization event typically involves the formation of a peptide bond between the C-terminus and the N-terminus of the mature peptide sequence within the precursor. uq.edu.au This process contributes significantly to the peptide's resistance to exopeptidase degradation. diva-portal.org Enzymatic cleavage experiments, such as those using endoproteinase GluC, which targets a conserved glutamic acid residue, can be used to confirm the cyclic nature of the backbone by resulting in a single product after linearization. diva-portal.org

The reported sequence for this compound is: this compound, floribundus W, XXXXX, C, GET, C, VILP-, C, I-SAAL-G, C, S, C, --KDTV, C, YKN nih.govscispace.com. (Note: The "XXXXX" and "--" likely represent sequence gaps or unassigned residues in the cited source. The conserved cysteines are indicated by 'C').

Disulfide Bond Connectivity and Cystine Knot Motif Elucidation

This compound contains multiple cysteine residues that form disulfide bonds, a hallmark of cyclotides. nih.govscispace.com These disulfide bonds are not arranged arbitrarily but form a specific topology known as the cystine knot. nih.govdiva-portal.orguq.edu.au In the cyclic cystine knot (CCK) motif, two disulfide bonds and the intervening peptide backbone segments form a ring, through which the third disulfide bond is threaded. diva-portal.orguq.edu.au

For cyclotides with six cysteine residues, the typical disulfide connectivity pattern in the CCK motif is CysI-CysIV, CysII-CysV, and CysIII-CysVI, where the Roman numerals denote the order of cysteine residues in the linear sequence of the precursor. uq.edu.audoi.org This specific arrangement of disulfide bonds, coupled with the cyclic backbone, creates a highly constrained and stable three-dimensional fold. nih.govdiva-portal.orguq.edu.au

Elucidation of disulfide bond connectivity in peptides like this compound is typically achieved through techniques involving reduction and alkylation of disulfide bonds, followed by enzymatic digestion and mass spectrometry (MS/MS) analysis. diva-portal.orgdiva-portal.org This allows for the identification of peptide fragments containing disulfide-linked cysteine residues, thereby mapping the connectivity pattern. diva-portal.orgbc.edu

Conformational Dynamics and Stability Studies

The cyclic backbone and the reinforcing cystine knot motif confer exceptional conformational stability and rigidity to cyclotides, including this compound. nih.govdiva-portal.orguq.edu.au This inherent stability makes them resistant to thermal, chemical, and enzymatic degradation, which is advantageous for their biological functions and potential as therapeutic scaffolds. nih.govdiva-portal.orguq.edu.au

Studies on cyclotide stability often involve assessing their resistance to denaturation under various conditions, such as elevated temperature or the presence of denaturing agents. upenn.edureddit.com The conformational robustness is a key feature that distinguishes cyclotides from many linear peptides. nih.govdiva-portal.org

Solution-State Conformational Ensembles

While cyclotides are generally rigid, they still exhibit conformational dynamics in solution. These dynamics can range from fast local fluctuations to slower transitions between conformational substates. mpg.de Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the solution-state conformation and dynamics of peptides. diva-portal.orgnih.govutoronto.ca NMR can provide insights into the average solution structure, as well as the presence of conformational ensembles and dynamic processes like cis-trans isomerization of peptide bonds, particularly those involving proline residues. uq.edu.au Möbius subfamily cyclotides, for instance, are characterized by a cis-proline in loop 5 that introduces a twist in the backbone. uq.edu.audoi.orguq.edu.au While specific detailed NMR data on the solution-state conformational ensemble of this compound were not found in the provided snippets, general studies on cyclotides demonstrate that their dynamics can be probed using these methods. diva-portal.orgnih.govutoronto.ca

Rationalization of Conformational Robustness

The remarkable conformational robustness of this compound and other cyclotides is primarily attributed to the synergistic effects of its cyclic peptide backbone and the embedded cystine knot motif. nih.govdiva-portal.orguq.edu.au The head-to-tail cyclization eliminates the vulnerable N- and C-termini, making the peptide resistant to exopeptidases. diva-portal.org The cystine knot, formed by the specific arrangement of disulfide bonds, creates a rigid core that mechanically cross-braces the structure. nih.govdiva-portal.orguq.edu.au This combination of a constrained backbone and internal bracing by disulfide bonds significantly limits the conformational space accessible to the peptide, thereby increasing its stability against thermal, chemical, and proteolytic degradation. nih.govdiva-portal.orguq.edu.aumdpi.com The loops connecting the conserved cysteine residues are the primary regions of sequence variability among different cyclotides, and while they contribute to functional diversity, the core CCK motif provides the structural scaffold and stability. uq.edu.auuq.edu.au

FeatureDescriptionContribution to Stability
Peptide Backbone CyclizationHead-to-tail linkage of the N- and C-termini. nih.govdiva-portal.orguq.edu.auEliminates exopeptidase cleavage sites. diva-portal.org Limits unfolding.
Cystine Knot MotifKnotted arrangement of typically three disulfide bonds. nih.govdiva-portal.orguq.edu.auProvides a rigid, cross-braced core. nih.govdiva-portal.orguq.edu.au
Disulfide BondsCovalent linkages between cysteine residues (e.g., CysI-CysIV, etc.). uq.edu.audoi.orgReinforce the structure and maintain the knot topology. mdpi.com

Table 1: Structural Features Contributing to Cyclotide Robustness

Biosynthetic Pathways and Post Translational Processing of Hyfl N

Gene Expression and Transcriptional Regulation in Hybanthus floribundus

The biosynthesis of cyclotides, including those in Hybanthus floribundus, begins with the transcription of dedicated genes encoding cyclotide precursor proteins. These genes have been identified in Hybanthus floribundus, alongside other species within the Violaceae family. uq.edu.aunih.gov Cyclotide genes can encode precursor proteins containing a single cyclotide domain or multiple tandem repeats of identical or different cyclotide sequences. nih.govresearchgate.netnih.gov

While specific details on the transcriptional regulation of the Hyfl N gene in Hybanthus floribundus are not extensively documented, studies in other cyclotide-producing plants, such as Viola baoshanensis, have shown tissue-dependent expression of cyclotide genes, indicating regulation at the transcriptional level. uq.edu.au Environmental factors may also influence cyclotide gene expression; for instance, NaCl has been shown to induce cyclotide expression in Oldenlandia affinis. guidetopharmacology.org Transcriptomic analysis techniques are valuable tools for identifying novel cyclotide precursor sequences and understanding their expression patterns in species like Hybanthus floribundus.

Precursor Protein Architecture and Processing Mechanisms

Cyclotides are synthesized as linear precursor proteins on ribosomes. nih.govresearchgate.net The general architecture of these precursor proteins is highly conserved across different plant families, including the Violaceae. Typically, a cyclotide precursor protein contains, from the N-terminus to the C-terminus:

An endoplasmic reticulum (ER) signal peptide, directing the protein into the secretory pathway. nih.govresearchgate.net

An N-terminal pro-region (NTPP). researchgate.net

An N-terminal repeat (NTR) region, which is often highly conserved. nih.govresearchgate.net

The mature cyclotide domain (CD), containing the sequence of the mature cyclotide. researchgate.net

A C-terminal tail (CTR) or flanking region. researchgate.net

The mature cyclotide is excised from this precursor through a series of precise enzymatic cleavage events and a cyclization reaction. nih.govresearchgate.net Cleavage occurs at both the N- and C-termini of the cyclotide domain. nih.gov A highly conserved Asn or Asp residue is typically present at the C-terminus of the cyclotide domain in the precursor, and cleavage occurs after this residue. researchgate.net The N-terminal cleavage often occurs before a conserved Gly residue, which becomes the N-terminal residue of the mature cyclic peptide. The head-to-tail cyclization of the peptide backbone is achieved through a transpeptidation reaction. researchgate.net

Enzymatic Machinery Involved in Cyclization and Disulfide Bond Formation

The crucial step of backbone cyclization in cyclotide biosynthesis is mediated by asparaginyl endopeptidases (AEPs). researchgate.netnih.gov These plant-specific cysteine proteases catalyze an intramolecular ligation reaction, joining the newly exposed N-terminus to the C-terminal residue (Asn or Asp) of the cyclotide domain, often concurrently with the cleavage of the C-terminal pro-peptide. researchgate.net Certain AEPs possess specific structural features that confer this ligase activity. Butelase-1, an AEP isolated from Clitoria ternatea, is a well-characterized example of a ligase-type AEP capable of efficiently cyclizing cyclotide precursors. researchgate.netnih.gov

Simultaneously with or prior to cyclization, the six conserved cysteine residues within the cyclotide domain must form three specific disulfide bonds. researchgate.net This oxidative folding process is thought to occur within the endoplasmic reticulum, consistent with the presence of an ER signal peptide in the precursor. researchgate.net Enzymes such as protein disulfide isomerases (PDIs) and thioredoxins are likely involved in catalyzing and guiding the formation and rearrangement of these disulfide bonds to achieve the correct connectivity.

Mechanisms of Oxidative Folding and Knotting

The defining structural feature of cyclotides is the cyclic cystine knot (CCK) motif. nih.govresearchgate.net This motif consists of a head-to-tail cyclized backbone interwoven with three disulfide bonds. The disulfide connectivity is characteristic: CysI is linked to CysIV, CysII to CysV, and CysIII to CysVI. researchgate.net This arrangement creates a knot where two disulfide bonds and their connecting backbone segments form a ring threaded by the third disulfide bond.

Comparative Biosynthesis with Other Plant Cyclotides

Cyclotides have been discovered in a variety of plant families beyond Violaceae, including Rubiaceae, Fabaceae, Cucurbitaceae, and Poaceae, highlighting their widespread occurrence in the plant kingdom. nih.gov While the fundamental steps of cyclotide biosynthesis – ribosomal synthesis as a precursor, proteolytic processing, and AEP-mediated cyclization – appear to be largely conserved across these families, variations exist.

One notable difference lies in the architecture of the precursor proteins. While many cyclotides originate from dedicated precursor genes with the typical domain arrangement described above, cyclotides in the Fabaceae family have been found embedded within albumin precursor proteins, indicating an alternative evolutionary origin for their biosynthesis in this lineage. researchgate.net Although processing sites show considerable conservation (e.g., the C-terminal Asn/Asp), there can be variations in the flanking sequences recognized by processing enzymes across different cyclotides and plant species. Comparative studies using plant cell cultures have also revealed differences in cyclotide expression levels and profiles between species from different families, such as Oldenlandia affinis, Clitoria ternatea, and Hybanthus enneaspermus. guidetopharmacology.org Furthermore, as mentioned earlier, the oxidative folding characteristics can differ between cyclotides from different subfamilies, impacting their in vitro synthesis and potentially reflecting subtle differences in their in vivo maturation.

Mechanistic Studies of Hyfl N Molecular Functionality

Interaction with Model Biological Membranes

Cyclotides, including Hyfl N, are believed to exert their effects, at least in part, through interactions with biological membranes. Studies on cyclotides suggest a mechanism involving the disruption of these membranes. This compound has been noted to exhibit lipid-binding activity. nih.gov

Membrane Binding and Insertion Kinetics

While the general mechanism for cyclotides involves membrane interaction, specific detailed data on the membrane binding and insertion kinetics of this compound are not extensively documented in the available information. Research on other cyclotides, such as kalata B1, has utilized techniques like surface plasmon resonance to study membrane interactions with model membrane systems. The structural characteristics of cyclotides, particularly their amphipathic nature, are thought to facilitate their interaction with lipid bilayers.

Pore Formation and Membrane Permeabilization Mechanisms (in non-human cellular contexts)

The mechanism of action for cyclotides is thought to be mediated through the disruption of biological membranes. This disruption can lead to membrane permeabilization, particularly in the context of their antimicrobial activities against non-human organisms like bacteria and fungi. This compound has demonstrated antibacterial activity against both Gram-positive bacteria, such as Staphylococcus epidermidis and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.gov It also exhibits antifungal activity against a range of fungal pathogens, such as Botrytis cinerea and various Fusarium species. nih.gov While the explicit term "pore formation" is not specifically used to describe this compound's mechanism in the provided sources, the observed antimicrobial effects against these non-human cells are consistent with mechanisms involving membrane permeabilization or disruption. nih.gov

The minimum inhibitory concentrations (MIC) and effective concentrations (EC50) reported for the antimicrobial activity of this compound against certain non-human organisms are summarized in the table below:

Target OrganismActivity TypeConcentrationCitation
Staphylococcus epidermidisAntibacterial60 µg (MIC) nih.gov
Bacillus subtilisAntibacterial30 µg (MIC) nih.gov
Pseudomonas aeruginosaAntibacterial30 µg (MIC) nih.gov
Escherichia coli strain ATCC 8739Antibacterial30 µg (MIC) nih.gov
Listeria monocytogenesAntibacterial10 µg/mL (MIC) nih.gov
Listeria innocuaAntibacterial10 µg/mL (MIC) nih.gov
Listeria ivanoviiAntibacterial10 µg/mL (MIC) nih.gov
Clavibacter michiganensisAntibacterial1 µM (EC50) nih.gov
Ralstonia solanacearum (rfa-)Antibacterial30 µM (EC50) nih.gov
Rhizobium melilotiAntibacterial8 µM (EC50) nih.gov
Botrytis cinereaAntifungal2 µM (EC50) nih.gov
Fusarium solaniAntifungal3 µM (EC50) nih.gov
Fusarium culmorumAntifungal2 µM (EC50) nih.gov
Fusarium oxysporum f. sp. conglutinansAntifungal10 µM (EC50) nih.gov
Fusarium oxysporum f. sp. lycopersiciAntifungal20 µM (EC50) nih.gov
Plectosphaerella cucumerinaAntifungal10 µM (EC50) nih.gov
Colletotrichum graminicolaAntifungal10 µM (EC50) nih.gov
Colletotrichum lagenariumAntifungal10 µM (EC50) nih.gov
Bipolaris maydisAntifungal20 µM (EC50) nih.gov
Aspergillus flavusAntifungal20 µM (EC50) nih.gov

Receptor Binding and Ligand-Target Interactions (non-human specific)

Based on the available information, specific receptor binding targets for this compound in non-human contexts have not been identified. While some cyclotides may exhibit other interactions, the primary reported mechanism for this compound and related cyclotides appears to involve membrane disruption rather than specific receptor-ligand binding.

Enzymatic Inhibition or Modulation (if applicable, at a fundamental level)

There is no information available in the provided search results to indicate that this compound functions as an enzymatic inhibitor or modulator.

Molecular Basis of Plant Defense Responses Triggered by "this compound"

This compound is recognized as a plant defensin (B1577277) and a member of the cyclotide family, strongly suggesting its involvement in the plant's defense system. nih.gov Cyclotides are considered a distinct class of plant defense peptides produced by various plant species. The presence and diversity of cyclotides in Hybanthus species have been studied in the context of understanding plant defense mechanisms. The observed antimicrobial activity of this compound against a range of bacterial and fungal pathogens provides a molecular basis for its role in defending the plant against these invaders. nih.gov Its stability, conferred by the cyclic structure and disulfide bonds, likely enhances its effectiveness in the potentially harsh environment of plant tissues under attack.

Structural Determinants of Biological Activity

The biological activity of this compound is intrinsically linked to its unique molecular structure. As a cyclotide, it possesses a head-to-tail cyclized peptide backbone and a characteristic knotted arrangement of disulfide bonds. nih.gov These structural features contribute significantly to its remarkable stability against physical, chemical, and enzymatic degradation, which is crucial for its function in plant defense. The amino acid sequence of this compound is CGETCVILPCISAALGCSCKDTVCYKN. The specific arrangement of cysteine residues forming the disulfide bonds is key to the cystine knot motif. nih.gov Variations in the amino acid sequence within the loops of the cyclic structure can influence the biological activity of cyclotides. The amphipathic nature arising from the distribution of hydrophobic and hydrophilic residues in the folded structure is likely important for its interaction with membranes.

Synthetic Strategies and Analog Design for Hyfl N

Chemical Synthesis Approaches for "Hyfl N" and its Variants

The production of this compound and its analogs can be achieved through various chemical synthesis methodologies. These approaches are essential for obtaining sufficient quantities of the peptide for research and for introducing specific modifications to probe its structure and function.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins, including complex structures like cyclotides. cpu-bioinfor.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

For the synthesis of the linear precursor of this compound, a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy would typically be employed. The synthesis would commence from the C-terminal amino acid, Asparagine (N), attached to a suitable resin. Each subsequent amino acid in the this compound sequence would be added in a cycle of deprotection and coupling steps until the full linear peptide is assembled.

Key considerations for the SPPS of the this compound precursor include:

Amino Acid Sequence of this compound: Cys-Gly-Glu-Thr-Cys-Val-Ile-Leu-Pro-Cys-Ile-Ser-Ala-Ala-Leu-Gly-Cys-Ser-Cys-Lys-Asp-Thr-Val-Cys-Tyr-Lys-Asn. diva-portal.org

Cysteine Protection: The six cysteine residues in this compound are crucial for forming the cystine knot structure. Appropriate orthogonal protecting groups for the cysteine side chains are necessary to ensure correct disulfide bond formation during the subsequent oxidative folding step.

Difficult Couplings: The presence of sterically hindered amino acids, such as Valine and Isoleucine, and the potential for peptide aggregation on the resin can lead to incomplete coupling reactions. Optimized coupling reagents and protocols are required to ensure high-yield synthesis.

Upon completion of the linear chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The final and most critical step is the oxidative folding of the linear peptide to form the three correct disulfide bonds that define the native cystine knot architecture of this compound. This process is typically performed in a redox buffer system to facilitate correct disulfide pairing.

Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) Strategies

Native Chemical Ligation (NCL) and its in vivo counterpart, Expressed Protein Ligation (EPL), are powerful techniques for the synthesis of larger peptides and proteins, and are particularly well-suited for the production of cyclic peptides like this compound.

NCL involves the chemoselective reaction between two unprotected peptide fragments. For the synthesis of this compound, this would entail the synthesis of a linear precursor with a C-terminal thioester and an N-terminal cysteine. The intramolecular reaction between these two groups results in the formation of a native peptide bond, thereby cyclizing the peptide backbone. This method offers the advantage of coupling fully unprotected peptide segments, which can be prepared by SPPS or recombinant expression.

Expressed Protein Ligation (EPL) utilizes intein-mediated splicing to produce a recombinant protein with a C-terminal thioester. This protein can then be ligated to a synthetic peptide containing an N-terminal cysteine. For the production of this compound, a construct could be designed where the linear this compound sequence is fused to an intein. Upon induction of intein splicing, the this compound peptide with a C-terminal thioester would be released and could subsequently undergo intramolecular NCL to yield the cyclic peptide.

StrategyDescriptionAdvantages for this compound Synthesis
SPPS Stepwise chemical synthesis of the linear this compound precursor on a solid support, followed by cleavage, deprotection, and oxidative folding.Allows for the incorporation of unnatural amino acids; suitable for producing moderate quantities.
NCL Intramolecular ligation of a linear this compound precursor containing a C-terminal thioester and an N-terminal cysteine.Enables the coupling of unprotected peptide fragments; can be combined with recombinant expression.
EPL Utilizes intein-mediated splicing to generate a recombinant this compound precursor with a C-terminal thioester for subsequent intramolecular ligation.Suitable for larger-scale production of this compound in bacterial expression systems.

Enzymatic Synthesis and Semisynthesis

Enzymatic methods for peptide synthesis and cyclization offer a high degree of specificity and can be performed under mild reaction conditions. While less common than chemical methods for cyclotide synthesis, enzymes such as butelase B have shown remarkable efficiency in the backbone cyclization of various peptides.

For this compound, a potential enzymatic strategy would involve the recombinant expression or chemical synthesis of its linear precursor. This precursor would then be subjected to an enzyme that recognizes specific sequences at the N- and C-termini and catalyzes the formation of a peptide bond to cyclize the backbone. The subsequent formation of the correct disulfide bonds would still require a controlled oxidative folding step.

Semisynthesis, a combination of chemical and enzymatic or recombinant methods, can also be envisioned for the production of this compound variants. For instance, a large fragment of this compound could be produced recombinantly, while a smaller fragment containing specific modifications could be synthesized chemically. These fragments could then be joined together using enzymatic or chemical ligation techniques.

Design Principles for "this compound" Analogs

The robust and stable scaffold of cyclotides makes them ideal for protein engineering. diva-portal.org By modifying the amino acid sequence of this compound, it is possible to create analogs with altered or novel biological activities. The design of these analogs is guided by an understanding of the structure-function relationships within the cyclotide family.

Amino Acid Substitution Effects on Structure and Function

The amino acid sequence of a cyclotide is composed of a series of loops connecting the conserved cysteine residues. These loops are generally more tolerant to amino acid substitutions than the conserved cystine knot core. diva-portal.org The loops are responsible for many of the biological activities of cyclotides.

Alanine scanning mutagenesis is a common technique used to probe the functional importance of individual amino acid residues. In this approach, each non-cysteine residue in this compound would be systematically replaced with an alanine. The resulting analogs would then be assayed for their biological activity to identify key residues responsible for its function.

Studies on other cyclotides have shown that substitutions in the loops can modulate activities such as antimicrobial, insecticidal, and cytotoxic effects. For this compound, substitutions in its loops could be designed to enhance a known activity or to introduce a new one. For example, increasing the number of positively charged residues in the loops could potentially enhance its antimicrobial properties.

Loop RegionGeneral Function in CyclotidesPotential Impact of Amino Acid Substitution in this compound
Loops 1, 4 Structurally important for maintaining the cystine knot framework.Substitutions are generally less tolerated and may disrupt the overall fold.
Loops 2, 3, 5, 6 More variable and often involved in biological activity and receptor binding.Substitutions can be used to modulate bioactivity, improve solubility, or introduce new functionalities.

Loop Engineering and Chimeric Cyclotide Construction

Beyond single amino acid substitutions, entire loops of this compound can be re-engineered. This can involve altering the length of a loop, changing its amino acid composition to modify its physicochemical properties (e.g., hydrophobicity, charge), or grafting in a known bioactive peptide sequence.

The stable framework of this compound can serve as a scaffold to present a grafted peptide epitope in a constrained and stable conformation. This can lead to improved receptor binding affinity and increased resistance to proteolysis for the grafted sequence.

Chimeric cyclotides can be constructed by combining loops from different parent cyclotides. For example, a loop from another cyclotide with a known potent activity could be engineered into the this compound scaffold. This approach allows for the combination of desirable properties from different cyclotides into a single molecule. The success of such an approach relies on the compatibility of the grafted loop with the structural integrity of the this compound framework.

Macrocyclization Strategies for Enhanced Properties

Macrocyclization is the cornerstone of cyclotide synthesis, imparting the characteristic cyclic structure that is crucial for their stability and biological function. General strategies for achieving this in cyclotides include solid-phase peptide synthesis (SPPS) followed by a cyclization step, native chemical ligation (NCL), and recombinant expression methods that utilize specific enzymes for cyclization. These methods can be hypothetically applied to the synthesis of this compound.

Structure-Activity Relationship (SAR) Studies via Synthetic Analogs

Structure-activity relationship (SAR) studies are pivotal for understanding how the chemical structure of a molecule like this compound relates to its biological activity. Such studies typically involve the synthesis of various analogs where specific amino acids are substituted, and the resulting changes in activity are measured. This process allows researchers to identify key residues and structural motifs responsible for the compound's function.

For the broader cyclotide family, SAR studies have been instrumental in identifying the roles of specific residues in activities such as insecticidal, antimicrobial, and cytotoxic effects. For instance, studies on the well-characterized cyclotide Kalata B1 have elucidated the importance of a hydrophobic patch for membrane interaction.

Unfortunately, there are no published SAR studies specifically focused on this compound. The scientific community has not yet reported the synthesis of this compound analogs or the systematic evaluation of their biological activities. As a result, the key amino acid residues contributing to the yet-to-be-determined biological functions of this compound remain unknown. The creation of a data table summarizing the effects of specific amino acid substitutions on the activity of this compound is therefore not possible.

Computational Chemistry and Molecular Modeling of Hyfl N

Quantum Chemical Calculations of "Hyfl N" Core Structure

Quantum chemical calculations delve into the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For the core structure of "this compound," these calculations, often based on Density Functional Theory (DFT), are employed to determine the lowest energy conformers and explore the potential energy surface. softserveinc.comiiserpune.ac.in By analyzing parameters such as bond lengths, bond angles, and dihedral angles at the quantum mechanical level, researchers can gain a detailed understanding of the intrinsic structural preferences of the molecule's backbone and side chains. iiserpune.ac.in These calculations are particularly valuable for characterizing hydrogen bonding networks and other non-covalent interactions that stabilize specific conformations. iiserpune.ac.in Furthermore, quantum mechanical methods can be integrated into workflows for refining structures obtained from other computational techniques, such as molecular docking. softserveinc.com

Example Data Table Placeholder: Calculated Energies of "this compound" Core Conformers

This table would typically present the relative energies (e.g., in kcal/mol or kJ/mol) of different low-energy conformers identified through quantum chemical calculations.

Key structural descriptors (e.g., specific dihedral angles) for each conformer could also be included.

Molecular Dynamics Simulations of Conformational Landscape and Flexibility

Example Data Table Placeholder: Conformational Analysis from MD Simulations

This table could summarize the populations of major conformational clusters identified from MD trajectories.

Metrics such as the average radius of gyration and the distribution of key dihedral angles (phi and psi) for specific residues within "this compound" could be presented.

Docking and Binding Energy Calculations for Potential Interacting Partners

Predicting how "this compound" might interact with other molecules, such as proteins or membranes, is crucial for understanding its potential biological roles or designing modifications. Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of "this compound" when it forms a complex with a potential interacting partner (receptor). softserveinc.comnih.gov Given the flexibility of peptides, docking presents unique challenges compared to small molecules. mdpi.comnih.govfrontiersin.org Typical docking protocols involve generating a multitude of possible binding poses and then scoring them based on predicted binding energy or shape complementarity. softserveinc.com More advanced approaches combine docking with methods like molecular dynamics or quantum mechanics to refine the predicted poses and obtain more accurate binding energy estimates. softserveinc.commdpi.comnih.govfrontiersin.org Binding energy calculations, often employing methods such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or alchemical free energy calculations, provide a quantitative estimate of the strength of the interaction between "this compound" and its binding partner. nih.govresearchgate.net

Example Data Table Placeholder: Predicted Binding Energies of "this compound" with Target X

This table would list potential interacting partners (e.g., specific proteins).

For each partner, it would show the predicted binding energy (e.g., in kcal/mol) and potentially metrics describing the quality of the predicted binding pose (e.g., RMSD relative to a known binding mode, if available).

De Novo Design Algorithms for "this compound" Mimics

De novo design algorithms aim to create novel peptide sequences and structures with desired properties, such as mimicking the function of "this compound" or possessing enhanced stability or binding affinity. These computational methods can generate a vast chemical space of potential peptide sequences and fold them into predicted three-dimensional structures. researchgate.net Different algorithmic approaches exist, ranging from generating sequences on a predefined structural scaffold to simultaneously optimizing both sequence and structure. researchgate.net Machine learning and artificial intelligence techniques are increasingly integrated into de novo design pipelines to improve the efficiency and success rate of identifying promising candidates. researchgate.netbiorxiv.orgmdpi.combiorxiv.org The goal is often to design molecules that retain the beneficial characteristics of "this compound" while potentially overcoming limitations or introducing new functionalities. biorxiv.orgbiorxiv.org

Example Data Table Placeholder: Properties of De Novo Designed "this compound" Mimics

This table could list several designed peptide sequences intended to mimic "this compound".

Predicted properties such as structural similarity to "this compound" (e.g., RMSD), predicted stability (e.g., based on folding energy), and predicted binding affinity to a target could be included.

Bioinformatics Analysis of Cyclotide Sequence Space

Given the structural characteristics often associated with stable cyclic peptides like those potentially related to "this compound," bioinformatics analysis of cyclotide sequence space provides valuable context. Cyclotides are a family of naturally occurring cyclic peptides known for their robust structure conferred by a cyclic backbone and a knotted arrangement of disulfide bonds. uq.edu.aunih.gov Bioinformatics tools are instrumental in identifying novel cyclotide sequences from large biological datasets such as genomes and transcriptomes. frontiersin.orguq.edu.aufrontiersin.org Analysis of cyclotide precursor proteins reveals conserved features, including the characteristic six cysteine residues involved in disulfide bonding and a conserved asparagine or aspartate residue crucial for backbone cyclization. uq.edu.aufrontiersin.orgnih.govresearchgate.net By comparing the sequence of "this compound" (or its potential precursor) to known cyclotide sequences deposited in databases like CyBase, researchers can infer evolutionary relationships and identify conserved or variable regions that may be linked to specific structural or functional attributes. uq.edu.aufrontiersin.org This comparative analysis helps to place "this compound" within the broader landscape of naturally occurring cyclic peptides.

Example Data Table Placeholder: Sequence Alignment of "this compound" with Representative Cyclotides

This table would show a multiple sequence alignment of the "this compound" sequence with sequences of well-characterized cyclotides from different subfamilies (e.g., bracelet and Möbius). nih.gov

Conserved cysteine residues and other notable conserved or variable positions would be highlighted.

Sequence identity percentages between "this compound" and the aligned cyclotides could be provided.

Advanced Analytical and Spectroscopic Techniques for Hyfl N Characterization

High-Resolution Mass Spectrometry for Sequence Verification and PTM Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary structure elucidation of peptides like Hyfl N. This technique provides highly accurate mass measurements, which are crucial for confirming the amino acid sequence and identifying any post-translational modifications (PTMs).

Typically, this compound is subjected to enzymatic digestion, often with trypsin, which cleaves the peptide at specific amino acid residues (lysine and arginine). The resulting smaller peptide fragments are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the peptide fragments to be ionized without significant fragmentation.

The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer, then measures the mass-to-charge ratio (m/z) of these ions with exceptional accuracy (typically in the low parts-per-million range). The precise masses of the peptide fragments are then compared against a theoretical digest of the expected this compound sequence. A match between the experimental and theoretical masses provides strong evidence for the correctness of the sequence.

Furthermore, tandem mass spectrometry (MS/MS) is employed to sequence the individual peptide fragments. In this process, a specific peptide ion is selected, fragmented (e.g., through collision-induced dissociation), and the masses of the resulting fragment ions are measured. The fragmentation pattern allows for the determination of the amino acid sequence of that specific peptide.

HRMS is also critical for the identification and localization of PTMs, such as phosphorylation, glycosylation, or acetylation. These modifications result in a characteristic mass shift in the affected peptide fragment, which can be precisely measured by HRMS. For instance, the addition of a phosphate (B84403) group results in an increase in mass of 79.966 Da.

Table 1: Illustrative HRMS Data for Sequence Verification of a this compound Tryptic Peptide

Theoretical m/z Observed m/z Mass Error (ppm) Inferred Sequence
614.3258 614.3261 0.49 Val-Gly-Asp-Ala-Arg
729.3842 729.3845 0.41 Ser-Pro-Leu-Phe-Lys

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution. This is particularly valuable as it provides insights into the peptide's structure under conditions that can mimic its native physiological environment.

The process typically involves preparing a concentrated solution of this compound with isotopically labeled atoms, such as ¹⁵N and ¹³C. A series of multidimensional NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are then performed.

COSY and TOCSY experiments are used to identify amino acid spin systems, which helps in the assignment of specific resonances to individual amino acids in the peptide sequence.

NOESY experiments are crucial for determining the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing distance constraints that are essential for structure calculation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules in the solid state. To apply this technique to this compound, the peptide must first be crystallized. This is often a challenging step that involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to induce the formation of well-ordered crystals.

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the this compound molecules within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. This pattern is recorded by a detector.

The intensities and positions of the diffraction spots are then used to calculate an electron density map of the molecule. This map is interpreted by fitting the known amino acid sequence of this compound into the electron density, resulting in a detailed atomic model of the peptide's structure. X-ray crystallography can provide atomic-level resolution, revealing precise details about bond lengths, bond angles, and the conformation of the peptide backbone and side chains.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule like this compound. The peptide bonds in different secondary structural arrangements (alpha-helix, beta-sheet, random coil) exhibit distinct CD spectra.

Alpha-helical structures are characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

Beta-sheet structures show a negative band around 218 nm and a positive band around 195 nm.

Random coil conformations typically have a strong negative band around 200 nm.

By analyzing the CD spectrum of this compound, the relative proportions of these secondary structural elements can be estimated. CD spectroscopy is also highly useful for studying conformational changes in response to environmental factors such as temperature, pH, or the binding of ligands.

Table 2: Illustrative Secondary Structure Content of this compound Determined by CD Spectroscopy

Secondary Structure Percentage (%)
Alpha-Helix 35
Beta-Sheet 22

Fluorescence Spectroscopy for Ligand Binding and Conformational Change Detection

Fluorescence spectroscopy is a highly sensitive technique that can be used to study various aspects of peptide behavior, including ligand binding and conformational changes. This method relies on the intrinsic fluorescence of certain amino acid residues, primarily tryptophan and tyrosine, or on the use of extrinsic fluorescent probes that are attached to the peptide.

When this compound binds to a ligand, the local environment of a fluorescent residue may change, leading to a shift in the fluorescence emission spectrum or a change in fluorescence intensity. By titrating this compound with a ligand and monitoring these changes, the binding affinity (dissociation constant, Kd) can be determined.

Conformational changes in this compound can also be monitored using fluorescence. For example, if a conformational change brings a fluorescent group into proximity with a quenching group, a decrease in fluorescence intensity will be observed. This principle is often used in Förster Resonance Energy Transfer (FRET) experiments to measure distances within a single peptide molecule or between interacting molecules.

Microcalorimetry Techniques for Thermodynamics of Interactions

Microcalorimetry techniques, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide direct measurements of the heat changes associated with molecular interactions and conformational transitions.

Isothermal Titration Calorimetry (ITC) is used to study the thermodynamics of binding between this compound and a ligand. In an ITC experiment, small aliquots of a ligand are injected into a solution containing this compound, and the heat released or absorbed during the binding event is measured. The resulting data can be analyzed to determine the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry of the interaction (n). From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction.

Differential Scanning Calorimetry (DSC) is used to study the thermal stability of this compound. In a DSC experiment, the temperature of a solution of this compound is gradually increased, and the heat capacity of the solution is monitored. As the peptide unfolds, it absorbs heat, resulting in a peak in the DSC thermogram. The midpoint of this transition (Tm) is a measure of the peptide's thermal stability.

Table 3: Illustrative Thermodynamic Parameters for the Interaction of this compound with a Ligand Measured by ITC

Parameter Value
Association Constant (Ka) 1.5 x 10⁶ M⁻¹
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (ΔS) 8.2 cal/mol·K
Gibbs Free Energy (ΔG) -8.4 kcal/mol

Ecological and Evolutionary Significance of Hyfl N

Role of "Hyfl N" in Plant-Pathogen Interactions

Cyclotides, including "this compound", are believed to play a significant role in plant defense mechanisms against a range of biotic threats, including insect pests, nematodes, molluscs, and potentially microbial pathogens. oup.comnih.govnih.govnih.gov The proposed primary mechanism of action for many cyclotides involves interaction with and disruption of biological membranes in target organisms. oup.comnih.govnih.govxiahepublishing.com Studies, particularly with prototypic cyclotides like kalata B1, have shown that cyclotides can bind specifically to certain membrane lipids, such as phosphatidylethanolamine, leading to membrane internalization, pore formation, and leakage of cell contents. oup.comnih.gov This membrane-disrupting activity is considered crucial for their toxic effects on pests. oup.comnih.govnih.govxiahepublishing.com

While specific detailed research findings on the direct interaction of "this compound" with particular pathogens are limited in the provided information, "this compound" is classified as a plant defensin (B1577277) and its function is described as likely participating in a plant defense mechanism. cpu-bioinfor.orgcpu-bioinfor.orgcpu-bioinfor.orgfrontiersin.orgkarishmakaushiklab.com The broader family of cyclotides has demonstrated diverse activities, including insecticidal, nematicidal, molluscicidal, and some reported antimicrobial effects, although antimicrobial activity can be dependent on environmental conditions like salt concentration. oup.comnih.govxiahepublishing.com The resistance of cyclotides to degradation by fungal plant pathogens has also been noted, suggesting their persistence and potential efficacy in the plant environment. researchgate.net

Evolutionary Divergence and Conservation of Cyclotide Genes

The evolution of cyclotides is a subject of ongoing research, with evidence suggesting multiple independent origins within angiosperms. uq.edu.auresearchgate.net Cyclotides are synthesized ribosomally as larger precursor proteins, which undergo post-translational modification, including cyclization and disulfide bond formation, to yield the mature cyclic peptide. wikipedia.orgfrontiersin.orgnih.gov The cyclic cystine knot motif, a defining structural feature of cyclotides, is also found in linear peptides across various phyla, including animals, plants, fungi, and viruses. uq.edu.auresearchgate.net This widespread distribution of the cystine knot suggests that this structural motif likely evolved first, preceding the evolution of backbone cyclization in plants. uq.edu.auresearchgate.net

Comparative analyses of cyclotide genes and precursor proteins from different plant families, such as Rubiaceae and Violaceae, reveal differences in gene structure, including the presence or absence of introns. researchgate.net These structural differences, coupled with the phylogenetic distance between cyclotide-producing families like Rubiaceae (Asterids) and Violaceae (Rosids), support the hypothesis of convergent evolution from linear cyclotide-like precursors rather than descent from a single common ancestor with subsequent gene loss or widespread lateral gene transfer. uq.edu.auresearchgate.net The high sequence diversity observed among cyclotides is thought to be driven by natural selection, likely related to their role in plant defense against a variety of constantly evolving pests and pathogens. frontiersin.org

Distribution of "this compound" and Related Cyclotides Across Plant Genera

Cyclotides have been discovered in at least six angiosperm families: Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, Solanaceae, and Poaceae. oup.comwikipedia.orgxiahepublishing.comuq.edu.auresearchgate.netdiva-portal.org The Violaceae family, to which Hybanthus floribundus belongs, is particularly noted for the ubiquitous presence of cyclotides, with cyclotides found in virtually all screened species within this family. oup.comdiva-portal.orguq.edu.audiva-portal.org

A single plant species can produce a complex mixture, or "suite," of many different cyclotides, sometimes ranging from 10 to over 160 distinct sequences. oup.comxiahepublishing.com These cyclotides can be distributed across various plant tissues, including leaves, stems, roots, and flowers, although the specific cyclotide profiles can vary between different organs and tissues within the same plant. oup.comxiahepublishing.comdiva-portal.org This tissue-specific distribution may be linked to the specific defensive challenges faced by different plant parts. diva-portal.org

"this compound" is one of several cyclotides identified in Hybanthus floribundus. cpu-bioinfor.orgnih.govcpu-bioinfor.org Studies focusing on Australian Hybanthus species have revealed significant cyclotide diversity not only between different species but also within populations of the same species. nih.gov For example, analysis of H. floribundus subspecies showed variations in cyclotide profiles between different geographical populations. nih.gov This extensive diversity within and between closely related plant species highlights the dynamic nature of cyclotide evolution and distribution.

Adaptive Advantages Conferred by "this compound" in Plant Defense

The presence and diversity of cyclotides like "this compound" are considered to provide significant adaptive advantages to plants in their defense against herbivores and pathogens. The most notable advantage stems from their exceptional structural stability, conferred by the cyclic backbone and the cyclic cystine knot. oup.comnih.govnih.govdiva-portal.orgdiva-portal.orgfrontiersin.org This stability allows cyclotides to remain intact and active in the harsh environment of a pest's digestive system, where typical proteins would be rapidly degraded by proteases. oup.comnih.govfrontiersin.org

Their potent bioactivity, particularly their ability to disrupt cell membranes, provides a direct defense mechanism against a broad spectrum of potential threats. oup.comnih.govnih.govxiahepublishing.com The production of a diverse array of cyclotides within a single plant may offer a further adaptive advantage by presenting a complex mixture of toxins to pests, making it more difficult for them to evolve resistance to a single defense molecule. nih.gov The high concentrations at which some cyclotides are expressed in plant tissues (up to 1 g per kg of wet weight) also suggest a significant investment by the plant in this defense strategy. oup.comdiva-portal.org The distribution of specific cyclotide suites in different plant organs may represent an adaptation to target the most vulnerable tissues against specific threats. diva-portal.org

The sequence of "this compound" is CGETCVILPCISAALGCSCKDTVCYKN. cpu-bioinfor.orgnih.govbgimarine.com This sequence, like other cyclotides, contains the characteristic six conserved cysteine residues involved in disulfide bond formation, which are critical for the cyclic cystine knot structure and the resulting stability and activity. oup.comwikipedia.orgcpu-bioinfor.orgnih.gov

Future Directions in Hyfl N Research

Exploration of Undiscovered "Hyfl N" Biological Activities

Despite the known existence of "this compound" as a cyclotide from Hybanthus floribundus, its specific biological activities are not yet documented in detail. nih.govnih.gov Cyclotides, as a class, exhibit diverse bioactivities, including antimicrobial, anti-tumor, and immunosuppressive properties, often mediated through membrane interactions. nih.gov Future research on "this compound" will focus on comprehensive screening to identify its biological functions. This could involve in vitro assays to assess potential activities such as insecticidal effects, as cyclotides are thought to function as plant defense agents, or interactions with cell membranes. nih.govnih.gov Given the structural similarities within the cyclotide family, exploring activities observed in other cyclotides could provide a starting point for investigating "this compound". For instance, studies on other cyclotides have shown interactions with phospholipid bilayers and potential targeting of G protein-coupled receptors. nih.gov

Development of Novel Methodologies for Cyclotide Characterization

Accurate and efficient characterization of cyclotides like "this compound" is crucial for understanding their properties and potential applications. Current methods for cyclotide analysis often involve techniques such as MALDI-MS and RP-HPLC for detection and purification, and tandem mass spectrometry for sequencing. However, the complexity and diversity of cyclotides necessitate the development of novel methodologies. Future research in this area for "this compound" could focus on advanced mass spectrometry techniques with improved sensitivity and resolution for detecting low-abundance variants or post-translational modifications. Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for determining three-dimensional structures, and advancements in this field could provide more detailed insights into the conformation of "this compound" in different environments, such as in the presence of membranes. nih.gov Furthermore, the development of standardized and high-throughput methods for the isolation and purification of specific cyclotides from complex plant extracts would significantly accelerate research on "this compound" and other cyclotides.

Integration of "this compound" Research with Systems Biology Approaches

Understanding the biological role of "this compound" within its native plant, Hybanthus floribundus, and its interactions with other organisms requires a systems biology perspective. Future research should integrate the study of "this compound" with transcriptomic, proteomic, and metabolomic analyses of the plant. This could involve investigating the expression levels of genes encoding "this compound" precursors under different environmental conditions or in response to biotic stress (e.g., insect herbivory). Proteomic studies could help identify other proteins that interact with "this compound" within the plant, potentially revealing its signaling pathways or defense mechanisms. Metabolomic profiling could provide context by identifying other compounds produced by the plant alongside "this compound" that might contribute to its biological effects. Such integrated approaches can provide a holistic understanding of the biosynthesis, regulation, and function of "this compound" within the plant's biological system.

Investigation of Cross-Kingdom Interactions Mediated by "this compound"

Cyclotides are believed to play a role in plant defense, suggesting they mediate interactions between plants and other organisms, including insects, fungi, and bacteria. nih.govnih.gov Future research on "this compound" should specifically investigate its interactions across biological kingdoms. This could involve studying the effects of "this compound" on potential pests or pathogens of Hybanthus floribundus. Research could explore the mechanisms by which "this compound" exerts its effects on target organisms, such as disrupting cell membranes or interacting with specific receptors. nih.gov Furthermore, investigating the potential impact of "this compound" on beneficial organisms, such as pollinators or symbiotic microbes, would provide a more complete picture of its ecological role. Understanding these cross-kingdom interactions is essential for assessing the potential of "this compound" in agricultural or other applications.

Theoretical Advancements in Predicting Cyclotide Structure-Function Relationships

The diverse sequences and conserved structural scaffold of cyclotides make them excellent models for studying peptide structure-function relationships. For "this compound", future research should focus on theoretical and computational approaches to predict its biological activities based on its primary sequence and predicted three-dimensional structure. This could involve developing and refining algorithms that correlate sequence variations in the loops of cyclotides with specific bioactivities. Molecular dynamics simulations could be used to study the flexibility and dynamics of "this compound" and its interactions with membranes or target molecules at an atomic level. nih.gov Furthermore, advancements in machine learning and artificial intelligence could be applied to large datasets of cyclotide sequences, structures, and activities to build predictive models for "this compound" and guide the design of engineered cyclotides with desired properties. Such theoretical advancements would accelerate the discovery and development of applications for "this compound" and other cyclotides.

Compound Information

Compound NamePubChem CID
This compoundNot Found

Data Table: this compound (DRAMP00897) Physicochemical Information

PropertyValueUnitSource
FormulaC115H192N30O38S6-DRAMP nih.gov
Mass2795.33DaDRAMP nih.gov
PI6.03-DRAMP nih.gov
Basic Residues2-DRAMP nih.gov
Acidic Residues2-DRAMP nih.gov
Hydrophobic Residues8-DRAMP nih.gov
Net Charge0-DRAMP nih.gov
Boman Index-4.41-DRAMP nih.gov
Hydrophobicity0.689-DRAMP nih.gov
Aliphatic Index86.67-DRAMP nih.gov
Half Life (Mammalian)1.2hourDRAMP nih.gov
Half Life (Yeast)>20hourDRAMP nih.gov
Half Life (E. coli)>10hourDRAMP nih.gov
Extinction Coefficient1865M⁻¹cm⁻¹DRAMP nih.gov
Absorbance 280nm71.73-DRAMP nih.gov
Polar Residues14-DRAMP nih.gov

Detailed Research Findings (Contextual to Future Research)

While specific detailed findings solely on "this compound"'s future research are limited due to its currently unknown specific activities nih.govnih.gov, research on cyclotides in general provides a framework for future studies on "this compound".

Membrane Interaction: Studies on other cyclotides like kalata B1 and kalata B7 have demonstrated binding to phospholipid bilayers and micelles, suggesting a mechanism for their biological activity. nih.gov Future research on "this compound" could employ similar surface plasmon resonance and NMR techniques to investigate its membrane interactions.

Protease Inhibition: Some cyclotides have been shown to inhibit proteases, such as human prolyl oligopeptidase (POP). This highlights a potential area for exploring the biological activities of "this compound" through protease inhibition assays.

Sequence-Activity Relationships: Comparative analysis of cyclotide sequences and activities has begun to reveal correlations between specific amino acid residues in loops and their biological functions. Future work on "this compound" will contribute to building a more comprehensive understanding of these sequence-activity relationships across the cyclotide family.

Grafting Frameworks: The stable CCK framework of cyclotides has been explored as a scaffold for grafting bioactive peptides to enhance their stability and delivery. nih.gov While not a direct finding on "this compound", this research direction suggests potential future applications where the "this compound" scaffold could be utilized.

Transcriptomic and Metabolomic Studies: Research on other plants producing cyclotides, such as Viola tricolor, has indicated the value of comprehensive metabolomic and transcriptomic studies to understand cyclotide production and its role in plant defense responses. Applying these approaches to Hybanthus floribundus will be crucial for understanding "this compound" in its biological context.

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments for synthesizing and characterizing Hyfl N?

  • Methodological Answer :

  • Follow NIH guidelines for preclinical research, including detailed documentation of synthesis protocols, reagent purity, and environmental conditions (e.g., temperature, solvent ratios) .
  • Pre-register experimental designs to mitigate bias, and include negative/positive controls to validate results .
  • Use Table 1 below for essential parameters to report:
ParameterReporting StandardExample for this compound
Synthesis pathwayStep-by-step reaction conditionsSolvothermal method at 80°C
Purity verificationChromatography (HPLC/GC) retention timesHPLC purity >98%
Structural analysisSpectroscopic data (NMR, FTIR, XRD)¹H NMR (δ 7.2 ppm, aromatic)
  • References :

Q. What characterization methods are critical to confirm this compound’s structural and functional properties?

  • Methodological Answer :

  • Combine spectroscopic techniques (e.g., NMR for molecular structure, mass spectrometry for molecular weight) with chromatographic methods (e.g., HPLC for purity).
  • For functional studies (e.g., catalytic or pharmacological activity), use dose-response assays with triplicate measurements to ensure statistical robustness.
  • Include raw and processed data in appendices, with key results summarized in the main text (see Table 2) :
Assay TypeKey MetricThis compound Example Result
Catalytic activityTurnover frequency (TOF)TOF = 120 h⁻¹
CytotoxicityIC₅₀ valueIC₅₀ = 5.2 µM (95% CI 4.8–5.6)
  • References :

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological efficacy be systematically resolved?

  • Methodological Answer :

  • Conduct a meta-analysis of existing studies to identify methodological discrepancies (e.g., dosage variations, model organisms).
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments addressing gaps .
  • For example, if in vivo studies contradict in vitro results:
  • Re-evaluate bioavailability using pharmacokinetic assays.
  • Use multi-omics integration (transcriptomics/proteomics) to identify off-target effects.
    • References :

Q. What strategies ensure ethical and statistically robust preclinical testing of this compound?

  • Methodological Answer :

  • Adhere to 3Rs principles (Replacement, Reduction, Refinement) for animal studies, and obtain ethics committee approval .
  • Use power analysis to determine sample sizes and avoid Type I/II errors. Report effect sizes and confidence intervals (see Table 2) .
  • Document all deviations from protocols in supplementary materials to enhance transparency .
    • References :

Q. How can multi-omics data be integrated to study this compound’s mechanism of action?

  • Methodological Answer :

  • Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., pathway enrichment analysis).
  • Validate hypotheses with targeted experiments (e.g., CRISPR knockouts of identified gene targets).
  • Use Table 3 to prioritize omics-driven hypotheses:
Omics LayerKey FindingFollow-up Experiment
TranscriptomicsUpregulation of CYP3A4Inhibitor assay + LC-MS analysis
MetabolomicsAccumulation of metabolite XIsotope tracing
  • References :

Guidance for Data Reporting

  • Raw Data : Store in repositories like Zenodo or Figshare, citing DOIs in the manuscript .
  • Statistical Analysis : Use tools like R or Python for reproducibility; share code via GitHub .
  • Ethical Compliance : Include ethics approval IDs and consent forms in appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.